molecular formula C12H16N2O3 B3323833 2-乙酰氨基-N-苄基-3-羟基丙酰胺 CAS No. 171623-02-2

2-乙酰氨基-N-苄基-3-羟基丙酰胺

货号: B3323833
CAS 编号: 171623-02-2
分子量: 236.27 g/mol
InChI 键: XRKSCJLQKGLSKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetamido-N-benzyl-3-hydroxypropanamide is a compound with the molecular formula C12H16N2O3 . It is also known as Lacosamide Related Compound F . This compound is an analog of a Chinese kinase inhibitor and has been shown to have anticancer properties . It induces apoptosis in human cancer cells by inhibiting the activity of protein kinases that are involved in cell growth and division .


Molecular Structure Analysis

The molecular structure of 2-acetamido-N-benzyl-3-hydroxypropanamide is defined by its molecular formula, C12H16N2O3 . Unfortunately, the search results do not provide specific details about the arrangement of these atoms in the molecule.


Physical and Chemical Properties Analysis

The molecular weight of 2-acetamido-N-benzyl-3-hydroxypropanamide is 236.267 g/mol . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.

科学研究应用

抗惊厥性质

研究突出了2-乙酰氨基-N-苄基-3-羟基丙酰胺衍生物在治疗癫痫等神经系统疾病中的潜力。研究表明,该化合物的某些结构修饰会导致抗惊厥活性增强。特定取代基和修饰的引入可以显着影响该化合物在癫痫控制中的有效性。相关化合物的晶体结构分析提供了对其抗惊厥活性负责的分子特征的见解,例如亲水和疏水相互作用对生物活性的重要性(Camerman等人,2005)

药理靶点识别

另一项研究重点关注开发新药剂以靶向和识别拉科酰胺的受体,拉科酰胺是一种被批准用于治疗部分性发作的药物。通过合成包含“亲和力诱饵”和“化学报告物”基团的类似物,研究人员已经提出了一个稳健的策略来发现与这些化合物的功能和毒性相关的蛋白质。这种方法促进了相互作用蛋白质的识别,为理解此类化合物的抗惊厥活性背后的机制提供了一条途径,并可能指导靶向疗法的开发(朴等,2009)

在抗惊厥衍生物合成中的作用

进一步的研究记录了N-苄基-2-乙酰氨基丙酰胺衍生物作为合成抗惊厥化合物的中间体的效用。据报道,这些化合物可有效治疗中枢神经系统疾病,展示了该化学物质作为药物化学前体的多功能性。对这些衍生物的探索强调了该化合物在为神经系统疾病开发新的治疗剂中的重要性(Habernickel,2003)

海洋天然产物中的探索

在天然产物研究的背景下,2-乙酰氨基-N-苄基-3-羟基丙酰胺的衍生物已在海洋放线菌培养物中被发现。这些发现将该化合物的相关性扩展到合成应用之外,表明其在天然产物生物合成途径中的存在和潜在作用。尽管在这项研究中未观察到对某些细胞系或病原体的特异性活性,但在天然来源中发现此类化合物突出了这些分子可以被发现和潜在地利用的背景的多样性(张等人,2018)

属性

IUPAC Name

2-acetamido-N-benzyl-3-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKSCJLQKGLSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The U.S. Pat. No. 8,796,488 describes a process for Lacosamide (Scheme-6) using a similar reaction, where the resumes N-acetyl-D,L-serine methyl ester is heated at 65° C. with 5 equivalents of benzylamine to obtain N-acetyl-D,L-serine benzylamide in 84% yield. At such a temperature, significant racemization should take place. The chiral purity of the product was of no consequence because the authors used racemic starting material. The authors achieved the required chiral purity through resolution using 2-(S)-chloro mandelic acid, an expensive resolving agent. Furthermore, the process is complicated by the fact that the acetyl group is removed to free the amino group to facilitate resolution with a chiral acid. The required acetyl group is again introduced at the final step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetamido-N-benzyl-3-hydroxypropanamide
Reactant of Route 2
Reactant of Route 2
2-acetamido-N-benzyl-3-hydroxypropanamide
Reactant of Route 3
Reactant of Route 3
2-acetamido-N-benzyl-3-hydroxypropanamide
Reactant of Route 4
Reactant of Route 4
2-acetamido-N-benzyl-3-hydroxypropanamide
Reactant of Route 5
Reactant of Route 5
2-acetamido-N-benzyl-3-hydroxypropanamide
Reactant of Route 6
Reactant of Route 6
2-acetamido-N-benzyl-3-hydroxypropanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。